2',3'-O-Isopropylideneinosine
Description
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Properties
IUPAC Name |
9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O5/c1-13(2)21-8-6(3-18)20-12(9(8)22-13)17-5-16-7-10(17)14-4-15-11(7)19/h4-6,8-9,12,18H,3H2,1-2H3,(H,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEKLUBCIPVWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CNC4=O)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943951 | |
| Record name | 9-[2,3-O-(1-Methylethylidene)pentofuranosyl]-9H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-11-6 | |
| Record name | NSC29925 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-[2,3-O-(1-Methylethylidene)pentofuranosyl]-9H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3'-isopropylideneinosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2',3'-O-Isopropylideneinosine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Key Intermediate in Modified Nucleoside Synthesis
2',3'-O-Isopropylideneinosine is a protected nucleoside derivative of inosine, a naturally occurring purine nucleoside. The strategic placement of the isopropylidene group across the 2' and 3' hydroxyls of the ribose sugar serves a critical role in synthetic organic chemistry and drug development. This protection renders the 5'-hydroxyl group as the primary site for chemical modification, enabling the regioselective synthesis of a wide array of inosine analogues. These analogues are instrumental in the development of novel therapeutic agents, particularly in the realms of antiviral and anticancer research.
This technical guide provides a comprehensive exploration of the synthesis, physicochemical properties, and analytical methodologies for this compound, offering field-proven insights and detailed protocols to empower researchers in their drug discovery and development endeavors. The narrative will elucidate the causal relationships behind experimental choices, ensuring a trustworthy and authoritative resource.
I. Synthesis and Purification: From Adenosine to Inosine
The most common and efficient route to this compound begins with its adenosine counterpart, 2',3'-O-Isopropylideneadenosine. The synthesis, therefore, is a two-step process: the protection of adenosine followed by enzymatic deamination.
Step 1: Synthesis of 2',3'-O-Isopropylideneadenosine
The initial step involves the protection of the 2' and 3'-hydroxyl groups of adenosine as an isopropylidene acetal. This is typically achieved through an acid-catalyzed reaction of adenosine with 2,2-dimethoxypropane in an anhydrous solvent like acetone.[1][2] The use of a catalytic amount of an acid, such as p-toluenesulfonic acid, facilitates the reaction.[2] The reaction progress is conveniently monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a weak base like sodium bicarbonate to neutralize the acid catalyst and prevent the premature deprotection of the acid-labile isopropylidene group.[1]
Experimental Protocol: Synthesis of 2',3'-O-Isopropylideneadenosine [2]
Materials:
-
Adenosine
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Sodium bicarbonate
-
Silica gel for column chromatography
-
Methanol
-
Dichloromethane
Procedure:
-
Suspend adenosine in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2,2-dimethoxypropane to the suspension.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1 v/v).
-
Upon completion, add solid sodium bicarbonate to neutralize the acid and stir for 30 minutes.
-
Filter the mixture to remove the solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure 2',3'-O-Isopropylideneadenosine as a white solid.
Step 2: Enzymatic Deamination to this compound
The conversion of 2',3'-O-Isopropylideneadenosine to this compound is a key biotransformation catalyzed by the enzyme adenosine deaminase (ADA).[3][4] This enzymatic approach offers high selectivity and mild reaction conditions compared to chemical deamination methods, which often require harsh reagents that can compromise the integrity of the molecule. The steric bulk of the isopropylidene group is generally well-tolerated by the enzyme.[3]
The progress of the enzymatic deamination can be effectively monitored by High-Performance Liquid Chromatography (HPLC), which allows for the separation and quantification of the starting material and the inosine product.[4]
Experimental Protocol: Enzymatic Synthesis of this compound [4]
Materials:
-
2',3'-O-Isopropylideneadenosine
-
Adenosine Deaminase (ADA)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Dissolve 2',3'-O-Isopropylideneadenosine in the phosphate buffer to a desired concentration.
-
Equilibrate the solution to the optimal temperature for ADA activity (typically 25-37 °C).
-
Initiate the reaction by adding a solution of adenosine deaminase.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by HPLC. A typical mobile phase would be a gradient of acetonitrile in an aqueous buffer.
-
Upon completion of the reaction (as determined by the disappearance of the starting material peak in the HPLC chromatogram), the this compound product can be purified from the reaction mixture.
Purification of this compound
The primary method for purifying this compound from the enzymatic reaction mixture is reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. Since the inosine derivative is structurally very similar to the adenosine precursor, a well-optimized HPLC method is crucial for achieving good separation.
Workflow for Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
II. Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in subsequent synthetic steps. While extensive data for the adenosine precursor is readily available, specific data for the inosine derivative is less common. The following table summarizes the key physicochemical properties, with some values being analogous to its precursor due to structural similarity.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound Value | 2',3'-O-Isopropylideneadenosine Value | Reference(s) |
| CAS Number | 4219-59-0 | 362-75-4 | [5][6] |
| Molecular Formula | C₁₃H₁₆N₄O₅ | C₁₃H₁₇N₅O₄ | |
| Molecular Weight | 308.29 g/mol | 307.31 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder (expected) | White to off-white crystalline powder | [7] |
| Melting Point | Not explicitly reported | 221-222 °C | [6][7] |
| Solubility | Expected to be slightly soluble in Dioxane, DMSO, and Methanol | Slightly soluble in Dioxane, DMSO, and Methanol | [7] |
| Storage | Room Temperature; Keep in a dark, dry, sealed place (recommended) | Room Temperature; Keep in a dark, dry, sealed place | [7] |
III. Spectroscopic Data for Structural Elucidation
The structural integrity of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectroscopic Data of 2',3'-O-Isopropylideneadenosine [8]
| Proton Assignment | Chemical Shift (δ, ppm) (in DMSO-d₆, 400 MHz) |
| H-8 | 8.375 |
| H-2 | 8.190 |
| NH₂ | 7.41 |
| H-1' | 6.151 |
| H-2' | 5.366 |
| H-3' | 5.29 |
| H-4' | 4.991 |
| H-5'a, H-5'b | 4.245 |
| 5'-OH | 3.59, 3.55 |
| Isopropylidene-CH₃ | 1.560 |
| Isopropylidene-CH₃ | 1.337 |
For this compound, the absence of the NH₂ signal at ~7.41 ppm and a shift in the H-2 and H-8 proton signals would be expected.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak would correspond to its molecular weight of approximately 308.29 g/mol .
IV. Analytical Methods for Purity and Characterization
Ensuring the purity of this compound is paramount for its use in drug development. Several analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
As mentioned in the synthesis and purification section, RP-HPLC is the workhorse for both monitoring the synthesis and assessing the final purity of this compound. A C18 column with a mobile phase gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is a common starting point.[4] UV detection is typically set around 250-260 nm, corresponding to the absorbance maximum of the purine chromophore.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring the progress of the synthesis of the precursor, 2',3'-O-Isopropylideneadenosine.[1] It can also be used for a qualitative assessment of the purity of the final inosine product.
V. Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of modified inosine nucleosides. The protection of the 2' and 3' hydroxyl groups allows for selective modifications at the 5' position.
Logical Flow of this compound in Drug Discovery
Caption: Role of this compound as a key intermediate in the generation of novel drug candidates.
These 5'-modified inosine analogues can be explored for a variety of therapeutic applications, including:
-
Antiviral Agents: Many antiviral drugs are nucleoside analogues that function by inhibiting viral polymerases.
-
Anticancer Therapeutics: Modified nucleosides can interfere with nucleic acid synthesis in rapidly dividing cancer cells.
-
Immunomodulators: Inosine and its derivatives have been shown to possess immunomodulatory properties.
VI. Stability and Storage
Proper storage is crucial to maintain the integrity of this compound. As a protected nucleoside, it is susceptible to hydrolysis, particularly under acidic conditions, which can cleave the isopropylidene group.[9] Therefore, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.
Conclusion
This compound is a valuable and versatile building block in the synthesis of novel nucleoside analogues for drug discovery. Its efficient synthesis from the readily available adenosine precursor, coupled with the strategic protection it offers, makes it an indispensable tool for medicinal chemists. A thorough understanding of its physicochemical properties, synthesis, and analytical methods, as detailed in this guide, is essential for its effective utilization in the development of the next generation of therapeutics.
References
-
PubChem. (n.d.). 2',3'-isopropylideneadenosine. Retrieved January 15, 2026, from [Link]
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PubChemLite. (2025). 2',3'-isopropylideneadenosine (C13H17N5O4). Retrieved January 15, 2026, from [Link]
-
NIST. (n.d.). Adenosine, 2',3'-O-(1-methylethylidene)-. Retrieved January 15, 2026, from [Link]
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- 9. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]
The Pivotal Role of 2',3'-O-Isopropylideneinosine Derivatives in Modern Drug Discovery: A Technical Guide
This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2',3'-O-Isopropylideneinosine derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel antiviral, anticancer, and immunomodulatory agents. By elucidating the strategic importance of the 2',3'-O-isopropylidene protecting group, this document aims to empower scientists to rationally design and synthesize next-generation nucleoside analogs.
Introduction: The Strategic Advantage of the Isopropylidene Moiety
Nucleoside analogs are a cornerstone of modern chemotherapy, exerting their therapeutic effects by interfering with fundamental cellular processes such as DNA and RNA synthesis.[1] The chemical synthesis of these potent molecules, however, is often a complex undertaking due to the multiple reactive hydroxyl groups on the ribose sugar. The 2',3'-O-isopropylidene group serves as a crucial protecting moiety, temporarily masking the 2' and 3'-hydroxyls of the ribose ring.[2][3] This strategic protection offers several distinct advantages:
-
Facilitates Regioselective Modifications: By blocking the 2' and 3' positions, it directs chemical modifications to the 5'-hydroxyl group and the purine base, enabling the synthesis of a diverse library of derivatives.[1]
-
Enhances Stability and Bioavailability: The isopropylidene group can increase the lipophilicity of the nucleoside, potentially improving its stability and ability to cross cellular membranes.[1]
-
Versatile and Reversible: The protection is readily achieved under mild acidic conditions and can be just as easily removed to yield the final, biologically active compound.[1]
While much of the existing literature focuses on the adenosine and uridine counterparts, this compound presents a particularly intriguing scaffold. Inosine and its derivatives are known to be involved in various physiological processes, including purine metabolism and immune signaling, making them a rich, albeit underexplored, source of potential therapeutic agents. This guide will delve into the known biological activities of related compounds to illuminate the promising avenues for the development of novel this compound derivatives.
Synthesis of the this compound Scaffold
The synthesis of this compound is typically achieved through a two-step process, starting from the more readily available adenosine. The first step involves the protection of the 2' and 3'-hydroxyl groups of adenosine, followed by enzymatic deamination to yield the inosine derivative.
Protection of the Ribose Moiety
The acid-catalyzed reaction of adenosine with 2,2-dimethoxypropane in an anhydrous solvent is a robust and scalable method for the synthesis of 2',3'-O-Isopropylideneadenosine.[2]
Experimental Protocol: Synthesis of 2',3'-O-Isopropylideneadenosine [2]
-
Reaction Setup: Suspend adenosine (1.0 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add 2,2-dimethoxypropane (1.2 equivalents) to the suspension.
-
Catalysis: Cool the mixture to 0°C in an ice bath and add a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Neutralize the acid with sodium bicarbonate.
-
Work-up: Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield pure 2',3'-O-Isopropylideneadenosine.
Caption: Workflow for the synthesis of 2',3'-O-Isopropylideneadenosine.
Enzymatic Deamination
2',3'-O-Isopropylideneadenosine can be efficiently converted to its inosine counterpart using the enzyme adenosine deaminase (ADA). This enzymatic approach offers high selectivity and avoids the harsh conditions often required for chemical deamination.
Experimental Protocol: Enzymatic Deamination to this compound
-
Enzyme Preparation: Prepare a solution of adenosine deaminase in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Substrate Addition: Dissolve 2',3'-O-Isopropylideneadenosine in the buffer and add it to the enzyme solution.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.
-
Reaction Monitoring: Monitor the conversion of the starting material to the product by High-Performance Liquid Chromatography (HPLC).
-
Enzyme Inactivation: Once the reaction is complete, inactivate the enzyme by heating or by adding a denaturing agent.
-
Purification: Purify the this compound product by chromatography.
Biological Activities of this compound Derivatives
The true therapeutic potential of the this compound scaffold lies in the diverse biological activities that can be achieved through modifications at the 5'-position and the hypoxanthine base. While direct research on a wide array of inosine derivatives is still an emerging field, the extensive studies on analogous adenosine and uridine derivatives provide a strong rationale for their exploration.
Antiviral Activity
The 2',3'-O-isopropylidene moiety is a key feature in several nucleoside analogs with potent antiviral activity. Modifications at the 5'-position or the base can lead to compounds that act as chain terminators of viral DNA or RNA synthesis or as inhibitors of viral enzymes.[4]
A notable example is 2',3'-isopropylidene-5-iodouridine, which has demonstrated anti-HIV-1 activity.[1][3] This suggests that similar modifications to the inosine scaffold could yield compounds with activity against a range of viruses.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 2',3'-isopropylidene-5-iodouridine | HIV-1 | T-cells | >30 | [3][4] |
Table 1: Antiviral Activity of a Related Nucleoside Analog
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity [1]
-
Cell Seeding: Seed host cells in 24-well plates and grow to confluence.
-
Virus and Compound Preparation: Prepare serial dilutions of the virus and the test compounds.
-
Infection: Infect the cell monolayers with the virus in the presence of varying concentrations of the test compound.
-
Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay medium.
-
Incubation: Incubate the plates for 2-5 days to allow for plaque formation.
-
Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. The EC50 value is determined from the dose-response curve.
Caption: Workflow for a plaque reduction assay.
Anticancer Activity
2',3'-O-Isopropylideneadenosine is a pivotal precursor in the synthesis of several clinically important anticancer drugs, including Cladribine and Forodesine.[4] These compounds function as purine analogs that disrupt DNA synthesis and induce apoptosis in cancer cells.[5] The synthetic strategies employed for these adenosine analogs can be adapted to the inosine scaffold to create novel anticancer candidates.
| Drug | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Cordycepin (3'-deoxyadenosine) | Z138 | Mantle cell lymphoma | 12.15 | [1] |
| Adenosine Dialdehyde | C-1300 | Murine Neuroblastoma | 1.5 | [1] |
Table 2: Cytotoxicity of Related Adenosine Analogs
Experimental Protocol: MTT Assay for Cytotoxicity [1]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Caption: Workflow for an MTT cytotoxicity assay.
Immunomodulatory Effects
The immunomodulatory potential of nucleoside analogs is an area of growing interest. Adenosine itself plays a critical role in regulating inflammation through its interaction with adenosine receptors.[6] Derivatives of this compound could be designed to act as agonists or antagonists of these receptors, thereby modulating immune responses. For instance, a substituted glucofuranose derivative containing an isopropylidene group has been reported to have immunomodulatory action.[7]
The development of this compound derivatives as immunomodulators could offer new therapeutic strategies for a range of conditions, from autoimmune diseases to cancer immunotherapy.
Mechanism of Action and Signaling Pathways
The biological activities of this compound derivatives are intrinsically linked to their ability to interact with and modulate key cellular pathways.
Inhibition of Nucleic Acid Synthesis
Many antiviral and anticancer nucleoside analogs, after intracellular phosphorylation to their triphosphate forms, act as competitive inhibitors or chain terminators of DNA and/or RNA polymerases. The modified ribose moiety, once the isopropylidene group is removed, prevents the formation of the phosphodiester bond, thus halting the elongation of the nucleic acid chain.
Caption: Mechanism of action via chain termination.
Modulation of Adenosine Receptors
Derivatives of this compound may also exert their effects by interacting with adenosine receptors, which are G protein-coupled receptors involved in a multitude of physiological processes.[8] Depending on the specific modifications, these derivatives could act as selective agonists or antagonists, triggering or blocking downstream signaling cascades involving adenylyl cyclase and cyclic AMP (cAMP).
Caption: Adenosine receptor signaling pathway.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents. A systematic exploration of the structure-activity relationships is crucial for the rational design of potent and selective therapeutic agents.
-
Modifications at the 5'-Position: The 5'-hydroxyl group is a prime site for modification. Esterification, etherification, or replacement with other functional groups can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. For example, the introduction of a 5'-deoxy modification in adenosine analogs has been shown to influence their activity at adenosine receptors.[8]
-
Modifications of the Hypoxanthine Base: The purine ring offers multiple sites for modification. Alkylation at the N1 position or substitution at the C6 position can alter the compound's ability to interact with target enzymes or receptors.[5]
-
Stereochemistry: The stereochemistry of the ribose sugar is critical for biological activity. The 2',3'-O-isopropylidene group locks the ribose into a specific conformation, which can influence its recognition by cellular machinery.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. While the biological activities of its adenosine and uridine counterparts are well-documented, the inosine derivatives remain a relatively untapped resource. The synthetic strategies and biological evaluation methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing class of compounds.
Future research should focus on the systematic synthesis and screening of libraries of this compound derivatives with diverse modifications at the 5'-position and the hypoxanthine base. In-depth mechanistic studies will be essential to elucidate the specific signaling pathways modulated by these compounds and to identify their cellular targets. Such endeavors will undoubtedly pave the way for the development of new and effective treatments for a wide range of diseases.
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O6-[(2″,3″-O-Isopropylidene-5″-O-tbutyldimethylsilyl)pentyl]-5′-O-tbutyldiphenylsilyl-2′,3′-O-isopropylideneinosine. (n.d.). MDPI. Retrieved from [Link]
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Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1. (2023). International Journal of Molecular Sciences. Retrieved from [Link]
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Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. (2022). Viruses. Retrieved from [Link]
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Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. (2022). Molecules. Retrieved from [Link]
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Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). (2021). Future Virology. Retrieved from [Link]
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Enantiomeric forms of 9-(5-deoxy-beta-erythro-pent-4-enofuranosyl)adenine and a new synthesis of 5-deoxy-D-lyxose. (1978). Journal of the American Chemical Society. Retrieved from [Link]
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Pharmacokinetics of the immunomodulatory 1,2-O-isopropylidene-3-O-3'-(N',N'-dimethyl-amino-n-propyl)-D-glucofuranose hydrochloride in normal human volunteers. (1987). Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, 2',3'-dideoxyuridine, and 2',3'-dideoxycytidine. (2003). Nucleosides, Nucleotides & Nucleic Acids. Retrieved from [Link]
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Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Scientific Reports. Retrieved from [Link]
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New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Molecules. Retrieved from [Link]
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Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
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Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. (2021). Chemical and Pharmaceutical Bulletin. Retrieved from [Link]
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Immunomodulatory Effects of Pulmonarom: In Vitro Induction of TLR and Cytokine Expression in Human Dendritic Cells. (2025). Pharmaceuticals. Retrieved from [Link]
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Antiviral Activity of a New Class of Chemically Modified Antisense Oligonucleotides against Influenza А Virus. (2019). Russian Journal of Bioorganic Chemistry. Retrieved from [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules. Retrieved from [Link]
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Broad-Spectrum Anticancer Activity and Pharmacokinetic Properties of a Prenyloxy-Substituted Indeno[1,2-b]indole Derivative, Discovered as CK2 Inhibitor. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
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Immunomodulatory drugs: Oral and systemic adverse effects. (2013). Medicina Oral, Patología Oral y Cirugía Bucal. Retrieved from [Link]
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5'-O-phosphonomethyl-2',3'-dideoxynucleosides: synthesis and anti-HIV activity. (1993). Journal of Medicinal Chemistry. Retrieved from [Link]
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The adenosinergic immunomodulatory drugs. (2009). Current Opinion in Pharmacology. Retrieved from [Link]
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Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. (2024). International Journal of Molecular Sciences. Retrieved from [Link]
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A Technical Guide to the Solubility of 2',3'-O-Isopropylideneinosine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2',3'-O-Isopropylideneinosine, a pivotal protected nucleoside intermediate in pharmaceutical research and synthetic organic chemistry. The document outlines the theoretical principles governing its solubility, presents qualitative and semi-quantitative data in a range of common organic solvents, and details an authoritative experimental protocol for determining thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution to optimize reaction conditions, purification strategies, and formulation development.
Introduction: The Role of this compound
This compound is a derivative of the natural nucleoside inosine, where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This protection strategy is fundamental in nucleoside chemistry, serving two primary purposes:
-
Enhanced Lipophilicity: The introduction of the nonpolar isopropylidene group significantly increases the molecule's affinity for organic solvents compared to its highly polar parent, inosine. This modification is crucial for achieving solubility in non-aqueous reaction media.
-
Selective Reactivity: By blocking the vicinal diols, the isopropylidene group directs chemical modifications to other sites on the molecule, such as the 5'-hydroxyl group or the purine base. This control is essential for the synthesis of a wide array of nucleoside analogues, which are a cornerstone of antiviral and anticancer drug discovery.[1]
A thorough understanding of the solubility of this intermediate is not merely academic; it is a critical parameter that dictates the efficiency of synthesis, the feasibility of purification methods like crystallization, and the development of potential drug formulations.[2][3] Poor solubility can lead to unpredictable reaction kinetics, low yields, and challenges in characterization and purification.[2]
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[4] For this compound (Molecular Formula: C₁₃H₁₆N₄O₅), several structural features dictate its solubility profile:
-
The Purine Core (Inosine): The heterocyclic base contains multiple nitrogen and oxygen atoms capable of acting as hydrogen bond acceptors and a single N-H group as a hydrogen bond donor. This part of the molecule contributes to its polarity.
-
The Ribose Moiety: The remaining free 5'-hydroxyl group can participate in hydrogen bonding.
-
The Isopropylidene Group: This acetal is sterically bulky and nonpolar (hydrophobic). It masks the two hydroxyl groups that would otherwise dominate the molecule's polarity, significantly increasing its solubility in less polar organic solvents.
The interplay between the polar purine base and the nonpolar protecting group results in a molecule with moderate, nuanced polarity, allowing it to dissolve in a variety of organic solvents.
Solubility Profile of this compound
While precise quantitative solubility data (e.g., in g/L) is not extensively published across a wide range of solvents, a qualitative and semi-quantitative profile can be compiled from material safety data sheets (MSDS), supplier information, and analogous compounds.[5] The following table summarizes the expected solubility behavior at ambient temperature.
| Solvent | Solvent Class | Expected Solubility | Rationale & Insights |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble / Slightly Soluble | DMSO is a powerful, highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds in the solid lattice.[6] It is a common choice for preparing stock solutions for biological assays.[2][3] |
| Dioxane | Polar Aprotic | Soluble / Slightly Soluble | Dioxane's ether linkages can act as hydrogen bond acceptors, facilitating dissolution.[5] It is often used as a solvent for optical activity measurements of this compound. |
| Methanol | Polar Protic | Slightly Soluble | As a polar protic solvent, methanol can hydrogen bond with the purine ring and the 5'-OH group. However, the nonpolar isopropylidene group limits high solubility.[5] |
| Ethanol | Polar Protic | Sparingly Soluble | Similar to methanol, but its slightly longer alkyl chain makes it less polar, generally resulting in lower solubility for polar compounds. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble / Insoluble | The molecule's polarity, stemming from the purine base, is generally too high for significant solubility in nonpolar solvents like DCM. |
| Chloroform | Nonpolar | Sparingly Soluble | Slightly more polar than DCM, chloroform may offer slightly better solubility but is still not an ideal solvent. |
| Water | Polar Protic | Insoluble | The hydrophobic isopropylidene group renders the molecule largely insoluble in water, a stark contrast to its parent nucleoside, inosine. |
Note: "Slightly Soluble" is used as described in supplier datasheets, which often indicates that clear solutions can be made at low concentrations, potentially requiring sonication or gentle warming.[5]
Authoritative Protocol: Thermodynamic Solubility Determination
To obtain reliable and reproducible quantitative solubility data, the shake-flask method is universally recognized as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[7][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is measured using a suitable analytical technique (e.g., HPLC-UV).
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology
-
Preparation:
-
Causality: Add an amount of solid this compound to a glass vial that is clearly in excess of its expected solubility. This is critical to ensure that the final solution is truly saturated. A starting point of 5-10 mg of solid per 1 mL of solvent is typically sufficient.
-
Accurately pipette a known volume (e.g., 1.0 or 2.0 mL) of the desired organic solvent into the vial.
-
Seal the vial securely to prevent solvent evaporation, which would artificially increase the measured concentration.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Causality: Agitate the suspension for a prolonged period, typically 24 to 48 hours.[3] This extended time is necessary to overcome kinetic barriers and ensure a true thermodynamic equilibrium is established between the solid and liquid phases. Shorter incubation times may lead to an underestimation of solubility.[9]
-
After the incubation period, visually inspect each vial to confirm that excess solid remains. If all the solid has dissolved, the experiment is invalid for that sample, and it must be repeated with a greater amount of compound.
-
-
Sample Separation and Analysis:
-
Causality: The undissolved solid must be completely removed to avoid artificially inflating the concentration measurement. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to form a tight pellet of the excess solid. Filtration through a chemically compatible 0.45 µm filter is an alternative, but care must be taken to avoid compound adsorption onto the filter membrane.
-
Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical instrument's calibration curve.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
-
Factors Influencing Solubility & Practical Implications
Several factors can influence the measured solubility of this compound:[4][10]
-
Temperature: For most solids, solubility in organic solvents increases with temperature.[4] This can be leveraged to facilitate dissolution for a reaction and then induce crystallization upon cooling for purification.
-
Compound Purity & Form: The presence of impurities can affect solubility. Furthermore, different polymorphic (crystalline) or amorphous forms of a solid can exhibit different solubilities. The most stable crystalline form will have the lowest solubility.[11]
-
Solvent Polarity: As detailed in Section 3, the choice of solvent is the most critical factor. Using solvent mixtures (e.g., DCM/Methanol) can be an effective strategy to fine-tune the polarity of the medium to achieve optimal solubility for reactions or chromatography.
For drug development professionals, understanding these factors is paramount. Kinetic solubility, often measured in high-throughput screens using DMSO stock solutions, can overestimate the true thermodynamic solubility and may lead to compound precipitation in later-stage assays or formulations.[7] Therefore, performing a definitive shake-flask measurement for lead candidates is a crucial step in de-risking development.[2]
Conclusion
This compound possesses a moderate and versatile solubility profile in organic solvents, a direct consequence of its protected nucleoside structure. It exhibits good solubility in polar aprotic solvents like DMSO and dioxane, limited solubility in alcohols, and poor solubility in nonpolar solvents and water. For precise and reliable quantitative data, the shake-flask method remains the authoritative standard. A thorough understanding and application of these solubility principles are essential for chemists and researchers to effectively utilize this important intermediate in the synthesis and development of novel therapeutics.
References
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
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NIH National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]
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SpringerLink. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]
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NIH National Center for Biotechnology Information. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Available at: [Link]
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NIST. (n.d.). Adenosine, 2',3'-O-(1-methylethylidene)-. Available at: [Link]
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Monogel. (2023). SAFETY DATA SHEET. Available at: [Link]
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NIH National Center for Biotechnology Information. (n.d.). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Available at: [Link]
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PubMed. (n.d.). Solubility enhancement of nucleosides and structurally related compounds by complex formation. Available at: [Link]
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Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]
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Omics Online. (2014). Determination of Intracellular Concentrations of Nucleoside Analogues and their Phosphorylated Metabolites. Available at: [Link]
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ScienceDirect. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Available at: [Link]
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ACS Publications. (2026). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Available at: [Link]
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SciSpace. (1999). The solubilities of denatured proteins in different organic solvents. Available at: [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2',3'-O-Isopropylideneinosine
Executive Summary
2',3'-O-Isopropylideneinosine is a pivotal intermediate in the field of medicinal chemistry and drug development. As a derivative of the naturally occurring nucleoside inosine, its strategic value lies in the protection of the cis-diol at the 2' and 3' positions of the ribose sugar. This isopropylidene acetal renders the 5'-hydroxyl group uniquely available for a wide array of synthetic modifications, enabling the development of novel antiviral, anticancer, and immunomodulatory agents. A thorough understanding of its structural characterization is paramount for ensuring reaction success and purity of subsequent compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of this compound, offering field-proven insights into spectral interpretation, experimental best practices, and the causal relationships between molecular structure and spectral output.
Molecular Structure and Atom Numbering Convention
A standardized numbering system is essential for unambiguous spectral assignment. The structure and IUPAC-recommended numbering for the hypoxanthine base and the ribose moiety of this compound are presented below.
Caption: Molecular structure and numbering of this compound.
¹H NMR Spectral Data: Analysis and Interpretation
The ¹H NMR spectrum provides a detailed fingerprint of the proton environment within the molecule. The data presented here are based on analysis in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for nucleosides due to its excellent solubilizing properties and its ability to slow the chemical exchange of labile protons.[1]
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| ~12.35 | N1-H | br s | - |
| ~8.31 | H-8 | s | - |
| ~8.08 | H-2 | s | - |
| 6.13 | H-1' | d | J = 2.8 Hz |
| 5.45 | 5'-OH | t | J = 5.5 Hz |
| 5.18 | H-2' | dd | J = 6.2, 2.8 Hz |
| 4.97 | H-3' | dd | J = 6.2, 3.1 Hz |
| 4.30 | H-4' | m | - |
| 3.66 | H-5'a | m | - |
| 3.55 | H-5'b | m | - |
| 1.57 | -C(CH₃)₂ | s | - |
| 1.34 | -C(CH₃)₂ | s | - |
Expert Interpretation of the ¹H NMR Spectrum
-
Purine Protons (H-2, H-8, N1-H): The protons on the hypoxanthine ring are the most deshielded, appearing far downfield. H-2 and H-8 are observed as sharp singlets around δ 8.08 and 8.31 ppm, respectively. Their significant downfield shift is a direct consequence of the aromatic ring current of the purine system.[5] The N1-H proton is even further downfield (~δ 12.35 ppm) and typically appears as a broad singlet (br s) due to quadrupole broadening from the adjacent nitrogen and chemical exchange. This signal, along with the 5'-OH signal, will disappear upon shaking the NMR sample with a drop of D₂O, a definitive method for identifying exchangeable protons.[6]
-
Anomeric Proton (H-1'): The anomeric proton (H-1') at δ 6.13 ppm is a distinct doublet, coupled only to H-2'. The relatively small coupling constant (J = 2.8 Hz) is characteristic of a cis relationship between H-1' and H-2' on the furanose ring, which is locked in a specific conformation by the isopropylidene group.
-
Ribose Protons (H-2', H-3', H-4'): The presence of the rigid 1,3-dioxolane ring formed by the isopropylidene group significantly influences the ribose proton signals. H-2' (δ 5.18 ppm) and H-3' (δ 4.97 ppm) appear as distinct doublets of doublets (dd). Their coupling to each other (J ≈ 6.2 Hz) is a key feature. H-4' appears as a multiplet around δ 4.30 ppm, as it couples to H-3' and the two H-5' protons.
-
Exocyclic Methylene and Hydroxyl Protons (H-5'a, H-5'b, 5'-OH): The two protons at the C-5' position are diastereotopic, meaning they are chemically non-equivalent. This results in separate signals (multiplets around δ 3.66 and 3.55 ppm). The 5'-OH proton appears as a triplet at δ 5.45 ppm, arising from coupling to the two adjacent H-5' protons.
-
Isopropylidene Protons: A hallmark of this structure is the presence of two sharp singlets at δ 1.57 and 1.34 ppm. These correspond to the two methyl groups of the isopropylidene moiety. Because the plane of the acetal ring makes the two methyl groups diastereotopic—one is syn and one is anti relative to the ribose ring—they are magnetically inequivalent and give rise to two separate signals.
¹³C NMR Spectral Data: Analysis and Interpretation
The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals one signal for each unique carbon atom, providing a direct map of the carbon skeleton.
Note on Data Source: The assignments below are based on experimental data from 2',3'-O-Isopropylidene-5'-O-tritylinosine, which provides highly accurate chemical shifts for the purine, isopropylidene, and C1'-C3' carbons.[7] The shifts for C4' and C5' are estimated based on the removal of the bulky trityl group and comparison with other 5'-OH nucleosides.[8]
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 156.7 | C-6 (C=O) |
| 148.2 | C-2 |
| 145.8 | C-4 |
| 138.9 | C-8 |
| 124.3 | C-5 |
| 114.4 | -C (CH₃)₂ |
| 90.8 | C-1' |
| 85.7 | C-4' (estimated) |
| 83.5 | C-2' |
| 81.0 | C-3' |
| 61.9 | C-5' (estimated) |
| 27.0 | -C(C H₃)₂ |
| 25.1 | -C(C H₃)₂ |
Expert Interpretation of the ¹³C NMR Spectrum
-
Purine Carbons: The carbons of the hypoxanthine ring resonate in the aromatic region (δ 120-160 ppm). The most downfield signal in this group, at δ 156.7 ppm, is unequivocally assigned to the carbonyl carbon C-6, due to the strong deshielding effect of the double bond to the electronegative oxygen atom.[9] The other sp²-hybridized carbons (C-2, C-4, C-8, C-5) appear in their characteristic regions.
-
Ribose Carbons (C-1' to C-5'): The anomeric carbon, C-1', is readily identified at δ 90.8 ppm, being an acetal-like carbon bonded to two oxygen atoms (O4' and N9). The carbons involved in the isopropylidene acetal, C-2' (δ 83.5 ppm) and C-3' (δ 81.0 ppm), are also significantly downfield. C-4' and the primary alcohol carbon C-5' are found further upfield at approximately δ 85.7 and 61.9 ppm, respectively.
-
Isopropylidene Carbons: The quaternary carbon of the isopropylidene group is found at δ 114.4 ppm, a characteristic shift for an acetal carbon.[8] The two magnetically inequivalent methyl carbons give rise to two distinct signals at δ 27.0 and 25.1 ppm, confirming the diastereotopic nature observed in the ¹H NMR spectrum.
Validated Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Mass Measurement: Accurately weigh 10-15 mg of dry this compound.
-
Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved. The clarity of the solution is critical.
-
Internal Standard: While the residual solvent peak of DMSO-d₆ (δн ≈ 2.50 ppm; δc ≈ 39.52 ppm) can be used for referencing, tetramethylsilane (TMS) can be added for ultimate precision (0 ppm).[10]
NMR Instrument Parameters (400 MHz Spectrometer)
-
¹H NMR Acquisition:
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (e.g., 'zg30')
-
Spectral Width: -2 to 14 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32 (adjust for concentration)
-
-
¹³C NMR Acquisition:
-
Temperature: 298 K
-
Pulse Program: Single pulse with proton decoupling (e.g., 'zgpg30')
-
Spectral Width: -10 to 180 ppm
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (adjust for concentration and time)
-
Sources
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mass spectrometry analysis of 2',3'-O-Isopropylideneinosine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2',3'-O-Isopropylideneinosine
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, nucleoside analogs represent a cornerstone of antiviral and anticancer therapeutics. Their structural similarity to endogenous nucleosides allows them to interfere with nucleic acid synthesis and other vital cellular processes.[1] this compound is a key synthetic intermediate, derived from the naturally occurring nucleoside inosine. The strategic installation of the isopropylidene group protects the 2' and 3' hydroxyls of the ribose moiety, enabling selective chemical modifications at the 5' position or on the hypoxanthine base.[2] This controlled derivatization is fundamental to creating novel drug candidates with tailored pharmacological profiles.
The journey from synthesis to a viable clinical candidate is underpinned by rigorous analytical characterization. Mass spectrometry (MS) has emerged as an indispensable tool in this process, offering unparalleled sensitivity, selectivity, and speed for the structural elucidation and quantification of these complex molecules.[3][4] This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, offering field-proven insights into ionization principles, fragmentation behavior, and practical experimental workflows tailored for researchers, scientists, and drug development professionals.
Physicochemical Characteristics
A precise understanding of the analyte's chemical properties is the foundation of any successful mass spectrometry method. This compound is a moderately polar molecule whose structure dictates its behavior in the mass spectrometer.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₆N₄O₅ | Calculated |
| Molecular Weight | 308.29 g/mol | Calculated |
| Exact Mass | 308.1124 Da | Calculated |
| Structure | Inosine with a 2',3'-isopropylidene acetal | [2] |
| CAS Number | 362-76-5 | [5] |
The Rationale for Electrospray Ionization (ESI)
The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of nucleoside analogs. While various methods exist, Electrospray Ionization (ESI) is the preeminent technique for compounds like this compound.[6]
Why ESI is Superior for this Application:
-
"Soft" Ionization: ESI is a soft ionization technique, meaning it imparts minimal excess energy to the analyte during the ionization process.[7][8] This is crucial for preserving the intact molecular ion (or, more accurately, a pseudomolecular ion like [M+H]⁺), which is essential for unambiguous molecular weight confirmation. Harsher methods, such as Electron Ionization (EI), would cause extensive and often uninterpretable fragmentation, obscuring the primary molecular information.[9]
-
Suitability for Polar Molecules: The technique is exceptionally well-suited for polar, thermally labile molecules that are soluble in common solvents like methanol, acetonitrile, and water—the typical state for nucleoside analogs during analysis.[10]
-
Formation of Protonated Species: The hypoxanthine base of the inosine moiety contains several basic nitrogen atoms that are readily protonated in the acidic mobile phases commonly used in reverse-phase liquid chromatography. This makes the molecule ideal for analysis in positive ion mode, generating a strong signal for the protonated molecule, [M+H]⁺.
The ESI process transforms the analyte from a liquid solution into gas-phase ions by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase and directed into the mass analyzer.[7] This gentle transition preserves the molecule's structural integrity, setting the stage for controlled fragmentation analysis via tandem mass spectrometry (MS/MS).
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
While ESI-MS provides the molecular weight, tandem mass spectrometry (MS/MS) is required to elucidate the structure. In this process, the [M+H]⁺ ion (the precursor ion) is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern serves as a structural fingerprint of the molecule.
The fragmentation of nucleosides and their analogs is well-characterized and typically proceeds along predictable pathways.[11] For this compound, the primary fragmentation events involve the cleavage of the glycosidic bond and fragmentation of the ribose and purine moieties.
Key Fragmentation Pathways:
-
Glycosidic Bond Cleavage: The most characteristic fragmentation pathway for nucleosides is the cleavage of the C-N glycosidic bond that links the ribose sugar to the hypoxanthine base.[11] This results in two primary fragments: the protonated base [BH₂]⁺ and the sugar moiety.
-
Ribose Moiety Fragmentation: The protected ribose ring can undergo neutral losses, such as the loss of water or formaldehyde, from the sugar fragment.
-
Purine Ring Fragmentation: The hypoxanthine ring itself can undergo characteristic cleavages, often described as retro-Diels-Alder (RDA) reactions, leading to neutral losses of molecules like CO and NH₃.[11]
Caption: Predicted major fragmentation pathways for [M+H]⁺ of this compound.
Table of Predicted Fragments:
| Ion Description | Proposed Structure | Calculated m/z |
| [M+H]⁺ | Protonated Parent Molecule | 309.12 |
| [BH₂]⁺ | Protonated Hypoxanthine Base | 137.05 |
| [S]⁺ | Isopropylidene-Ribose Fragment | 173.08 |
| [M+H - C₃H₆O]⁺ | Loss of Acetone | 251.10 |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust, self-validating workflow for the characterization and quantification of this compound. The coupling of liquid chromatography (LC) to the mass spectrometer (LC-MS) is essential for separating the analyte from impurities, reaction byproducts, or biological matrices before detection.[12]
Sources
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Methodological & Application
Application Notes and Protocols: Phosphorylation of 2',3'-O-Isopropylideneinosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-O-Isopropylideneinosine is a pivotal intermediate in nucleoside chemistry. The acetal group protects the 2' and 3' hydroxyls of the ribose sugar, leaving the 5'-hydroxyl group accessible for selective modification. Phosphorylation at this 5'-position is a critical step in the synthesis of various biologically active molecules, including nucleotide analogs for antiviral or anticancer therapies and precursors for oligonucleotide synthesis. The first phosphorylation is often the rate-limiting step in the intracellular activation of nucleoside analog drugs.[1]
This guide provides a detailed examination of the reaction conditions for the phosphorylation of this compound, focusing on the widely used and efficient method employing phosphorus oxychloride (POCl₃). We will delve into the mechanistic rationale behind the protocol, provide a step-by-step procedure, and offer insights for troubleshooting and optimization.
Core Principles and Mechanism of Phosphorylation
The phosphorylation of an alcohol, such as the 5'-hydroxyl of this compound, is a nucleophilic substitution reaction. The oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphorylating agent.
The Role of Phosphorus Oxychloride (POCl₃) and Pyridine:
Phosphorus oxychloride is a highly reactive and effective phosphorylating agent.[2] However, its reaction with alcohols liberates hydrochloric acid (HCl), which can cause undesirable side reactions, including cleavage of the acid-labile isopropylidene protecting group. To neutralize the generated HCl, a base is required.
Pyridine is commonly used as both the solvent and the acid scavenger in this reaction.[3] Its role is multifaceted:
-
Solvent: It provides a suitable medium for the reactants.
-
Base: It neutralizes the HCl produced during the reaction, preventing degradation of the starting material and product.
-
Catalyst (Potential): Pyridine can react with POCl₃ to form a highly electrophilic phosphorylpyridinium intermediate, which is then more susceptible to nucleophilic attack by the alcohol.[3]
The overall reaction proceeds through the formation of a dichlorophosphate intermediate, which is subsequently hydrolyzed during the workup phase to yield the desired monophosphate product.
Reaction Scheme
The phosphorylation of this compound with POCl₃ proceeds as follows:
Caption: Phosphorylation of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should adapt it based on the specific scale of their reaction and available laboratory equipment.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Typical Molar Eq. | Notes |
| This compound | 308.30 | 1.0 | Ensure it is completely dry. |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.2 - 1.5 | Use freshly distilled POCl₃ for best results. Handle in a fume hood. |
| Anhydrous Pyridine | 79.10 | Solvent | Use a freshly opened bottle or distill over KOH. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | For quenching the reaction. |
| Deionized Water | 18.02 | - | For workup. |
| Organic Solvent (e.g., DCM, Chloroform) | - | - | For extraction (if necessary). |
Procedure:
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (e.g., Argon or Nitrogen).
-
Allow the flask to cool to room temperature.
-
Add this compound (1.0 eq) to the flask.
-
Add anhydrous pyridine to dissolve the starting material completely. The volume should be sufficient to ensure good stirring (e.g., 10-20 mL per gram of substrate).
-
-
Reaction:
-
Cool the solution to 0 °C in an ice-water bath. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side-product formation.[4]
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution via a syringe. The addition should be done over 15-30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours.
-
-
Monitoring the Reaction:
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of Dichloromethane:Methanol (e.g., 9:1 or 8:2 v/v). The product, being a phosphate, will have a much lower Rf value than the starting material.
-
-
Work-up (Quenching):
-
Caution: The quenching of POCl₃ is highly exothermic and releases HCl gas. This step must be performed slowly and in a well-ventilated fume hood.[5][6]
-
Prepare a separate beaker containing crushed ice and a saturated solution of sodium bicarbonate.[5]
-
Very slowly and carefully, pour the reaction mixture onto the stirred ice/bicarbonate slurry. This is a "reverse quench" and is the preferred method for safety.[6]
-
Continue stirring until all the ice has melted and CO₂ evolution has ceased.
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[5]
-
-
Isolation and Purification:
-
The product, a nucleoside monophosphate, is highly polar and will typically remain in the aqueous layer.
-
Wash the aqueous layer with an organic solvent (e.g., dichloromethane or chloroform) to remove any unreacted starting material and non-polar impurities.
-
The crude product in the aqueous solution can be purified by ion-exchange chromatography.[7] Anion exchange resins are suitable for this purpose.
-
Elute the column with a gradient of a salt solution (e.g., triethylammonium bicarbonate or ammonium bicarbonate).
-
Combine the product-containing fractions, and remove the volatile buffer by repeated co-evaporation with water under reduced pressure.
-
Lyophilize the final solution to obtain the product as a white solid (often as a sodium or triethylammonium salt).
-
Experimental Workflow
Caption: General workflow for the phosphorylation reaction.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Extend the reaction time or allow the mixture to slowly warm to room temperature after the initial period at 0 °C. Check the quality of POCl₃. |
| Moisture in the reaction. | Ensure all glassware is rigorously dried. Use anhydrous solvents and fresh, high-quality reagents. Moisture will rapidly hydrolyze POCl₃. | |
| Formation of Side Products | Reaction temperature was too high. | Maintain strict temperature control (0-5 °C) during the addition of POCl₃. High temperatures can lead to side reactions, including chlorination at the 5'-position or cleavage of the purine base.[4] |
| Cleavage of the isopropylidene group. | This indicates the presence of acid. Ensure enough pyridine is used and that the workup is performed promptly and efficiently to neutralize all acidic species. | |
| Difficult Purification | Incomplete quenching leading to complex mixtures. | Ensure the quenching step is complete (pH is neutral/basic, no more gas evolution). A thorough quench simplifies the subsequent purification.[5][8] |
| Product is insoluble or precipitates during workup. | The solubility of the product may be pH-dependent. Adjust the pH of the aqueous solution carefully. If the product precipitates as a salt, it may need to be redissolved in a larger volume of water before chromatography. |
Safety Precautions
-
Phosphorus Oxychloride (POCl₃): is highly toxic, corrosive, and reacts violently with water.[2] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pyridine: is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Handle in a well-ventilated area.
-
Quenching: The workup procedure involves a highly exothermic reaction. Add the reaction mixture to the quenching solution slowly and behind a safety shield.
References
- Imazawa, M., & Eckstein, F. (1979). Synthesis of sugar-modified nucleoside 5'-triphosphates with partially purified nucleotide kinases from calf thymus. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 570(2), 284–290.
- Organic Syntheses. (2012). Working with Hazardous Chemicals. Organic Syntheses, 89, 380-393.
- Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Molecules, 18(4), 3885–3914.
- BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
- Sowa, T., & Ouchi, S. (1975). Studies of Phosphorylation. II. Reaction of 2′, 3′-O-Isopropylideneinosine and -guanosine with Phosphoryl Chloride. Bulletin of the Chemical Society of Japan, 48(7), 2084-2090.
- Reddit r/chemhelp. (2025). Role of POCl3 and pyridine.
- Kupryszewska, M., Bilska, A., & Bieroza, M. (2021).
- Google Patents. (2005).
- Li, C., et al. (2022). Metal-Free Phosphination and Continued Functionalization of Pyridine: A Theoretical Study. Molecules, 27(17), 5669.
- Goreshnik, E., & Mazej, Z. (2010). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Inorganic Chemistry, 49(19), 8823–8830.
- Goreshnik, E., & Mazej, Z. (2010).
- Chemistry Stack Exchange. (2025).
- Google Patents. (2017). The method of synthesis and purification of a nucleoside and/or a nucleotide... WO2017048147A1.
- ResearchGate. (2020). How can I properly quench POCl3?
- Common Organic Chemistry. Phosphorus Oxychloride.
- Indian Journal of Chemistry, Sec. B. (1998). Phosphorous oxychloride (POCl3).
Sources
- 1. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorus Oxychloride [commonorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN1613864A - Method for purifying and preparing nucleoside triphosphate derivative - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
Application Note & Protocol: High-Purity Isolation of 2',3'-O-Isopropylideneinosine via Automated Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals engaged in nucleoside chemistry and analog synthesis.
Abstract: This technical guide provides a comprehensive, field-proven protocol for the purification of 2',3'-O-Isopropylideneinosine, a critical protected nucleoside intermediate in the synthesis of various therapeutic agents. The methodology centers on silica gel column chromatography, detailing every stage from initial reaction work-up to final purity analysis. The causality behind each experimental choice is explained to empower researchers with a deep understanding of the separation principles. This document establishes a self-validating system for achieving high purity and yield, complete with troubleshooting strategies and characterization protocols.
Introduction: The Significance of Pure this compound
This compound is a versatile intermediate in medicinal chemistry. The isopropylidene group serves as a robust protecting group for the cis-diol of the ribose moiety, allowing for selective modification at the 5'-hydroxyl position and the purine base.[1] The purity of this intermediate is paramount, as residual starting materials or byproducts can introduce impurities into subsequent synthetic steps, complicating downstream purifications and potentially impacting the biological activity and safety of the final active pharmaceutical ingredient (API).
Column chromatography on silica gel is the industry-standard technique for purifying such moderately polar compounds, offering a balance of resolution, scalability, and cost-effectiveness.[2] This guide will walk you through a systematic approach to achieve >98% purity.
Principles of Separation: The Chemistry Behind the Chromatography
The successful purification of this compound hinges on the principles of normal-phase adsorption chromatography.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[3] These groups can form hydrogen bonds with polar functional groups on the analyte molecules.[4][5]
-
Mobile Phase: A less polar solvent mixture is used to carry the sample through the column. In this case, a common and effective system is a mixture of dichloromethane (DCM) or chloroform and methanol (MeOH).[2][6]
-
Separation Mechanism: The separation is based on the differential partitioning of the components of the crude mixture between the polar stationary phase and the less polar mobile phase.[7]
-
Highly Polar Compounds (e.g., unreacted Inosine): These molecules strongly adsorb to the silica gel and require a more polar mobile phase (higher percentage of methanol) to be eluted.
-
Target Compound (this compound): Being less polar than inosine due to the protection of the 2' and 3'-hydroxyl groups, it interacts less strongly with the silica gel and elutes at a lower methanol concentration.
-
Non-polar Byproducts: These will have minimal interaction with the silica gel and will elute very quickly, often with the solvent front.
-
A gradient elution, where the polarity of the mobile phase is gradually increased over time, is typically employed to achieve the best separation between compounds of varying polarities.[2]
Pre-Purification: Reaction Work-up and Sample Preparation
Prior to chromatography, the crude reaction mixture must be appropriately worked up to remove catalytic acids and other water-soluble materials. The isopropylidene protecting group is labile to acid, so prompt neutralization after the reaction is critical to prevent deprotection and loss of product.[8][9]
Protocol 1: Crude Sample Preparation
-
Neutralization: Upon completion of the isopropylidenation reaction (monitored by TLC), quench the reaction by adding solid sodium bicarbonate (NaHCO₃) and stir for 30 minutes.[10]
-
Filtration & Concentration: Filter the mixture to remove solids. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid or oil.[6]
-
Dry Loading (Recommended): For optimal separation, dry loading the sample is highly recommended as it leads to a more concentrated band at the start of the chromatography, resulting in sharper peaks and better resolution.[11]
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or methanol).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Detailed Protocol: Flash Column Chromatography
This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography.
Table 1: Recommended Chromatographic Parameters
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm | Standard particle size for good resolution and flow characteristics. |
| Column Size | Dependent on scale | Select a column size appropriate for the amount of crude material. |
| Mobile Phase A | Dichloromethane (DCM) or Chloroform | Main non-polar solvent. |
| Mobile Phase B | Methanol (MeOH) | Polar solvent to increase eluting strength. |
| Elution Mode | Gradient | Provides optimal separation of components with different polarities. |
| Gradient Profile | 0-10% MeOH in DCM over 20 column volumes | This shallow gradient is typically effective for separating the product from polar impurities.[6] |
| Flow Rate | Dependent on column size | Follow manufacturer's recommendations. |
| Detection | UV at 254 nm | The purine ring of inosine is UV active, allowing for easy detection. |
Protocol 2: Step-by-Step Purification
-
Column Equilibration: Equilibrate the silica gel column with the initial mobile phase (100% DCM) for at least 2-3 column volumes or until the baseline on the detector is stable.
-
Sample Loading: Load the dry-loaded sample onto the top of the equilibrated column.
-
Elution and Fractionation: Begin the gradient elution as detailed in Table 1. Collect fractions based on the UV chromatogram peaks.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
Workflow for Purification and Analysis
Caption: Workflow from crude product to pure this compound.
Thin Layer Chromatography (TLC) for Monitoring
TLC is an indispensable tool for monitoring the reaction progress and for identifying the fractions containing the pure product.[8]
Protocol 3: TLC Analysis
-
Plate: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A 95:5 or 9:1 (v/v) mixture of Dichloromethane:Methanol is a good starting point.[6][12] A few drops of ammonium hydroxide can be added to the mobile phase to reduce tailing of the spots.[12]
-
Spotting: Dissolve a small amount of the sample in methanol and spot onto the TLC plate using a capillary tube.
-
Development: Place the plate in a developing chamber saturated with the mobile phase vapor.
-
Visualization: Visualize the spots under a UV lamp at 254 nm. The product should appear as a dark spot.
-
Rf Value: The target product, this compound, should have an Rf value of approximately 0.2-0.4 in the optimized solvent system for good separation on the column.[2]
Troubleshooting Common Purification Issues
Table 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Monitor reaction by TLC to ensure full consumption of starting material.[2] |
| Product loss during work-up. | Ensure proper neutralization to prevent deprotection. Back-extract aqueous layers. | |
| Irreversible adsorption on silica. | Use a more polar eluent or consider a different stationary phase if the issue persists. | |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase using TLC to achieve a clear separation between the product and impurities, aiming for a product Rf of 0.2-0.4.[2] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Poor sample loading technique. | Use the dry loading method to ensure a narrow sample band.[2] | |
| Product Degradation | Acidic conditions. | Ensure all glassware is clean and free of acid residues. Promptly neutralize the reaction. Avoid acidic additives in the mobile phase if possible.[9] |
Purity Assessment and Characterization
After combining and evaporating the pure fractions, the final product should be characterized to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly used.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule, including the presence of the isopropylidene group and the correct connectivity of the ribose and inosine base.[6]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.[6]
Conclusion
This application note provides a robust and reproducible methodology for the purification of this compound by silica gel column chromatography. By understanding the principles of the separation and adhering to the detailed protocols for sample preparation, chromatography, and analysis, researchers can consistently obtain this key intermediate in high purity, facilitating the successful advancement of their synthetic and drug development programs.
References
- DigitalOcean. (2002). Chromatographic purification and separation process for mixtures of nucleic acids.
- Google Patents. (n.d.). US5808041A - Nucleic acid purification using silica gel and glass particles.
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
-
Shimadzu. (n.d.). Preparing the Mobile Phases. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]
-
SlideShare. (2020). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (n.d.). The Mobile Phase. Retrieved from [Link]
-
University of Colorado Boulder. (2020). Thin Layer Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. Retrieved from [Link]
-
NIH. (n.d.). DNA Adsorption to and Elution from Silica Surfaces: Influence of Amino Acid Buffers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
NIH. (n.d.). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. neb.com [neb.com]
- 5. US5808041A - Nucleic acid purification using silica gel and glass particles - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmanow.live [pharmanow.live]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Enhancing the Solubility of 2',3'-O-Isopropylideneinosine in Reaction Systems
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with 2',3'-O-Isopropylideneinosine. The limited solubility of this key synthetic intermediate in many common organic solvents can present significant challenges during chemical transformations. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these solubility hurdles and ensure the success of your reactions.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a protected nucleoside, a derivative of inosine where the 2' and 3' hydroxyl groups of the ribose sugar are masked by an isopropylidene group. This protection is crucial for directing chemical modifications to other parts of the molecule, such as the 5'-hydroxyl group. However, the introduction of the nonpolar isopropylidene group, combined with the polar nature of the inosine base, results in a molecule with moderate overall polarity, leading to limited solubility in a wide range of solvents.
While precise quantitative solubility data for this compound is not extensively reported in the literature, information on the closely related 2',3'-O-Isopropylideneadenosine indicates it is slightly soluble in dioxane, dimethyl sulfoxide (DMSO), and methanol.[1][2] Our internal experience aligns with this, suggesting that this compound exhibits similar solubility characteristics.
Table 1: Physicochemical Properties of this compound and its Adenosine Analog
| Property | This compound (Predicted/Inferred) | 2',3'-O-Isopropylideneadenosine (Reported) | Reference(s) |
| CAS Number | 3181-44-0 | 362-75-4 | [1] |
| Molecular Formula | C₁₃H₁₆N₄O₅ | C₁₃H₁₇N₅O₄ | [1] |
| Molecular Weight | 308.29 g/mol | 307.31 g/mol | [1] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [1] |
| Melting Point | ~238-240 °C | 221-222 °C | [1] |
| Solubility | Sparingly soluble in water and many organic solvents. | Slightly soluble in Dioxane, DMSO, and Methanol. | [1][2] |
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with this compound, providing explanations for the recommended solutions.
Q1: My this compound is not dissolving in my reaction solvent at room temperature. What should I do?
A1: This is a frequent challenge. Here is a systematic approach to address this issue:
-
Gentle Heating: The first and often most effective step is to gently heat the mixture. The increased kinetic energy helps to overcome the crystal lattice energy of the solid, promoting dissolution. It is crucial to heat the mixture with stirring and to monitor the temperature to avoid any potential degradation of the starting material or reagents.
-
Sonication: If heating is not desirable or fully effective, sonication can be a valuable tool. The high-frequency sound waves create cavitation bubbles, and their collapse generates localized energy that can aid in breaking up solid agglomerates and enhance dissolution.
-
Solvent Screening: If the compound remains insoluble, the chosen solvent may be inappropriate. Refer to the solvent selection guide (Table 2) for alternatives. Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often good starting points due to their excellent solvating power for a wide range of compounds.
Q2: I managed to dissolve my compound with heating, but it crashed out of solution when I cooled the reaction to add other reagents. How can I prevent this?
A2: This phenomenon, known as precipitation upon cooling, indicates that you have created a supersaturated solution. Here are several strategies to maintain solubility at lower temperatures:
-
Use of a Co-solvent: Introducing a second, miscible solvent in which your compound has higher solubility can significantly improve the overall solvating power of the system. For instance, if your primary solvent is Dichloromethane (DCM), adding a small amount of DMF or DMSO can help keep the this compound in solution. Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it as needed.
-
Maintain a Minimum Temperature: If your reaction conditions permit, try to perform the subsequent steps at the lowest temperature at which the compound remains dissolved.
-
Slow Addition of Reagents: Instead of cooling the entire reaction mixture, consider adding the subsequent reagents slowly to the warmer solution. This needs to be carefully evaluated to ensure that the addition does not lead to unwanted side reactions or decomposition.
Q3: Can I use a large excess of solvent to dissolve my this compound?
A3: While using a larger volume of solvent will eventually lead to dissolution, it is generally not the preferred method for several reasons:
-
Reaction Kinetics: Highly dilute conditions can significantly slow down the reaction rate, as the probability of reactant molecules colliding is reduced. This may necessitate longer reaction times or higher temperatures.
-
Work-up and Purification: The use of large solvent volumes makes the subsequent work-up and purification steps more cumbersome and time-consuming, especially the solvent removal step.
-
Cost and Waste: From a process chemistry and green chemistry perspective, minimizing solvent usage is always desirable to reduce costs and environmental impact.
It is generally more effective to find a suitable solvent or solvent system that allows for a reasonable reaction concentration.
Q4: Are there any "go-to" solvents for reactions with this compound?
A4: Based on its structure and data from similar compounds, the following solvents are recommended as starting points for various reaction types:
Table 2: Recommended Solvents for Reactions with this compound
| Solvent | Type | Recommended For | Rationale & Comments |
| Dimethylformamide (DMF) | Polar Aprotic | General purpose, especially for reactions requiring heating. | Excellent solvating power for many polar organic molecules. Often used in nucleoside chemistry.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Stock solutions, and reactions where its high boiling point is an advantage. | Similar to DMF in solvating power. Can be difficult to remove during work-up.[4] |
| Pyridine | Polar Aprotic (Basic) | Acylations, sulfonylations (e.g., tosylation). | Acts as both a solvent and a base to neutralize acidic byproducts. |
| Acetonitrile (ACN) | Polar Aprotic | Glycosylation and other reactions where a less reactive polar solvent is needed. | Good for many organic reactions, but may have lower solvating power for this compound than DMF or DMSO. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Reactions with organometallics (e.g., Grignard reagents) and other moisture-sensitive reagents. | Less polar than DMF/DMSO, so co-solvents may be necessary.[5] |
| Dichloromethane (DCM) | Nonpolar Aprotic | General purpose, extractions, and chromatography. | Limited solvating power for this compound; often requires a co-solvent. |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Recrystallization, and some enzymatic reactions. | Can act as a nucleophile in some reactions. Good for purification by recrystallization.[6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted into the reaction mixture.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vial with a screw cap
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).
-
Cap the vial tightly.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, gently warm the vial in a water bath (30-40 °C) while stirring or periodically vortexing until a clear solution is obtained.
-
Allow the solution to cool to room temperature before use.
Causality and Self-Validation:
-
Why Anhydrous DMSO? The use of an anhydrous solvent is crucial to prevent the introduction of water, which can interfere with many organic reactions.
-
Why a Concentrated Stock? Preparing a concentrated stock solution allows for the addition of a small volume to the reaction mixture, minimizing the impact of the DMSO on the overall reaction solvent composition and concentration.
-
Validation: A clear solution at room temperature with no visible precipitate indicates successful dissolution.
Protocol 2: Improving Solubility with a Co-solvent System (DCM/DMF)
This protocol provides a general method for dissolving this compound in a less-polar solvent like Dichloromethane (DCM) by using Dimethylformamide (DMF) as a co-solvent.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction flask with a stir bar
Procedure:
-
To the reaction flask containing this compound and a stir bar, add the primary solvent (DCM) to about 80% of the final desired reaction volume.
-
Begin stirring the suspension at room temperature.
-
Slowly add anhydrous DMF dropwise to the stirring suspension.
-
Observe the dissolution of the solid. Continue adding DMF until a clear solution is obtained.
-
If necessary, gently warm the mixture to aid dissolution.
-
Once the solid is fully dissolved, add the remaining volume of DCM to reach the final reaction concentration.
Causality and Self-Validation:
-
Why a Co-solvent? The highly polar DMF disrupts the crystal lattice of the this compound more effectively than the less polar DCM. The resulting solvent mixture has a balanced polarity that can solvate both the protected nucleoside and other less polar reactants.
-
Validation: The formation of a stable, clear solution at the desired reaction temperature confirms the suitability of the co-solvent system. Monitor the solution for any signs of precipitation as the reaction progresses or if the temperature fluctuates.
Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A stepwise guide to resolving solubility issues with this compound.
References
-
2',3'-Isopropylideneadenosine | C13H17N5O4 | CID 67762. PubChem. Available at: [Link]
-
Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. National Institutes of Health. Available at: [Link]
-
Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. National Institutes of Health. Available at: [Link]
-
SolPredictor: Predicting Solubility with Residual Gated Graph Neural Network. National Institutes of Health. Available at: [Link]
-
1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses. Available at: [Link]
-
Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. National Institutes of Health. Available at: [Link]
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Reaction Chemistry & Engineering. ePrints Soton. Available at: [Link]
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Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. National Institutes of Health. Available at: [Link]
-
Solubility-Weighted Index: fast and accurate prediction of protein solubility. National Institutes of Health. Available at: [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health. Available at: [Link]
-
A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose. ResearchGate. Available at: [Link]
-
The Solubility of Proteins in Organic Solvents. SciSpace. Available at: [Link]
-
Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. ResearchGate. Available at: [Link]
-
Solubility Determination and Preferential Solvation of Diphenoxylate in Aqueous Cosolvent Solutions of Ethanol, Acetonitrile, Methanol, and Isopropanol. ResearchGate. Available at: [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. National Institutes of Health. Available at: [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. ResearchGate. Available at: [Link]
-
(PDF) The Solubility of Proteins in Organic Solvents. ResearchGate. Available at: [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to HPLC and LC-MS Methods for 2',3'-O-Isopropylideneinosine Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis and application of modified nucleosides, the accurate and robust analysis of key intermediates is paramount. 2',3'-O-Isopropylideneinosine, a pivotal protected nucleoside, serves as a cornerstone in the synthesis of various therapeutic agents. Its purity and characterization directly impact the quality and efficacy of the final active pharmaceutical ingredient. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative analytical principles.
The Analyte: Understanding this compound
This compound is a derivative of inosine where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This protection strategy is crucial as it allows for selective chemical modifications at other positions, primarily the 5'-hydroxyl group. Given its role as a synthetic intermediate, analytical methods must be capable of separating the target compound from the starting material (inosine), potential by-products, and subsequent reaction products.
The key physicochemical properties influencing its chromatographic behavior are its moderate polarity and the presence of a UV-active chromophore in the hypoxanthine base. While specific experimental data for this compound is scarce in publicly available literature, we can reliably extrapolate from its close analog, 2',3'-O-Isopropylideneadenosine, and the parent nucleoside, inosine. The hypoxanthine base in our target analyte is slightly more polar than the adenine base in its adenosine counterpart.
HPLC-UV: The Workhorse for Routine Analysis
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the quintessential tool for routine purity assessment and quantification. Its robustness, cost-effectiveness, and straightforward operation make it an indispensable part of any synthetic chemistry workflow. For this compound, two primary HPLC modes are proposed: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Method 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Given the increased hydrophobicity imparted by the isopropylidene group compared to unprotected inosine, RP-HPLC is an excellent first choice for analysis.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is the standard for RP-HPLC due to its wide applicability and robust nature in separating compounds of moderate polarity.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A volatile buffer like ammonium acetate or formate can be added to improve peak shape and ensure reproducibility, especially if the analyte has ionizable groups.
-
Detection: The hypoxanthine chromophore in this compound is expected to have a maximum UV absorbance (λmax) around 250-260 nm. Monitoring at this wavelength provides excellent sensitivity.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative for separating polar and moderately polar compounds that may have insufficient retention on traditional RP columns. It utilizes a polar stationary phase (e.g., amide, diol) and a mobile phase with a high concentration of organic solvent.
Causality of Experimental Choices:
-
Stationary Phase: An amide or diol-based column provides a polar surface for hydrophilic interactions.
-
Mobile Phase: A high percentage of acetonitrile with a small amount of aqueous buffer creates a water-enriched layer on the stationary phase, facilitating the partitioning of polar analytes.
-
Orthogonal Selectivity: HILIC offers a different separation mechanism compared to RP-HPLC. This "orthogonal selectivity" is invaluable for resolving impurities that may co-elute with the main peak in an RP system, providing a more comprehensive purity profile.[1]
Comparative Performance of Proposed HPLC Methods
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobic interactions. | Separation based on partitioning into a water-enriched layer on a polar stationary phase. |
| Primary Use | Routine purity testing, quantification of the main component and less polar impurities. | Analysis of polar impurities (e.g., residual inosine), orthogonal separation for comprehensive purity assessment. |
| Advantages | Robust, widely available columns, excellent for a broad range of analytes.[1] | Superior retention for very polar compounds, offers different selectivity from RP-HPLC.[1] |
| Considerations | May provide poor retention for highly polar impurities like unprotected inosine. | Requires careful column equilibration, can be more sensitive to sample solvent composition. |
LC-MS: The Gold Standard for Identification and Trace Analysis
Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the highly sensitive and specific detection capabilities of a mass spectrometer. For this compound, LC-MS is the definitive tool for unambiguous identification, characterization of unknown impurities, and trace-level quantification.
Causality of Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) is the preferred method for polar molecules like nucleoside derivatives. It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ in positive ion mode, which is crucial for determining the molecular weight.
-
Mass Analyzer: A variety of mass analyzers can be used. A simple single quadrupole can provide molecular weight confirmation, while a triple quadrupole (QqQ) is excellent for highly sensitive quantification using Multiple Reaction Monitoring (MRM). High-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements, which can confirm the elemental composition of the analyte and its fragments.
-
Mobile Phase Compatibility: The mobile phases used in RP-HPLC and HILIC are generally compatible with ESI-MS, provided volatile buffers (e.g., ammonium formate, ammonium acetate) are used instead of non-volatile ones (e.g., phosphate).
Expected Mass Spectral Data for this compound
Based on its chemical structure (C₁₃H₁₆N₄O₅), the expected mass spectral data is as follows:
| Parameter | Expected Value | Source |
| Molecular Formula | C₁₃H₁₆N₄O₅ | - |
| Molecular Weight | 308.29 g/mol | - |
| Monoisotopic Mass | 308.1124 Da | - |
| Protonated Ion [M+H]⁺ | m/z 309.1197 | - |
| Key Fragment Ion | m/z 136 (Hypoxanthine base) | [2] |
The mass spectrum for this compound shows a molecular ion peak at m/z 308, with a significant fragment at m/z 136 corresponding to the hypoxanthine base.[2] This fragmentation pattern is a key identifier for the compound.
Experimental Protocols
The following protocols are robust starting points for the analysis of this compound. Method optimization will likely be required based on the specific instrumentation and sample matrix.
Protocol 1: RP-HPLC-UV Method
1. Sample Preparation:
- Prepare a stock solution of 1 mg/mL of the this compound sample in a 50:50 mixture of acetonitrile and water.
- Dilute the stock solution to the desired concentration (e.g., 0.1 mg/mL) using the initial mobile phase conditions.
2. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: | Time (min) | % B | | :--- | :--- | | 0 | 5 | | 20 | 95 | | 25 | 95 | | 26 | 5 | | 30 | 5 |
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV at 254 nm.
Protocol 2: LC-MS Method
1. Sample Preparation:
- Prepare a stock solution of 1 mg/mL of the this compound sample in methanol.
- Dilute the stock solution to a final concentration of approximately 1 µg/mL using the initial mobile phase.
2. Instrumentation and Conditions:
- LC System: A standard HPLC or UHPLC system.
- Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., QqQ, TOF, Orbitrap).
- Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: | Time (min) | % B | | :--- | :--- | | 0 | 5 | | 10 | 95 | | 12 | 95 | | 12.1 | 5 | | 15 | 5 |
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- MS Conditions (Positive ESI Mode):
- Scan Mode: Full Scan (m/z 100-500) for identification.
- Selected Ion Monitoring (SIM) or MRM for quantification:
- Parent Ion: m/z 309.1
- Fragment Ion: m/z 136.1 (for MRM)
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Gas Temperature: 350 °C
Visualization of Analytical Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both HPLC and LC-MS analysis.
Caption: General workflow for HPLC analysis of this compound.
Caption: Experimental workflow for LC-MS analysis of this compound.
Conclusion and Recommendations
The choice between HPLC-UV and LC-MS for the analysis of this compound is dictated by the specific analytical goal.
-
For routine quality control, purity checks, and quantification where the identity of the main component is already established, RP-HPLC-UV is the method of choice due to its robustness and cost-effectiveness. Employing a HILIC method as an orthogonal check is highly recommended for a comprehensive purity profile.
-
For unambiguous identification, structural confirmation, impurity profiling, and sensitive quantification of trace-level components, LC-MS is indispensable. Its ability to provide molecular weight and fragmentation data offers a level of certainty that UV detection alone cannot match.
By understanding the principles behind each technique and applying the detailed protocols provided, researchers can confidently and accurately analyze this compound, ensuring the quality and integrity of their synthetic endeavors and advancing the development of novel therapeutics.
References
Sources
A Researcher's Guide to 2',3'-O-Isopropylideneinosine: Synthesis, Applications, and Comparative Analysis
Introduction: The Strategic Role of Protected Nucleosides in Drug Discovery
In the landscape of medicinal chemistry, nucleoside analogs are a cornerstone of antiviral and anticancer therapeutics.[1][2] Their efficacy often hinges on their ability to mimic endogenous nucleosides, thereby interfering with the replication of viruses or the proliferation of cancer cells.[2][3] However, the synthesis of these potent molecules is a complex challenge due to the multiple reactive hydroxyl groups on the ribose sugar.[2] Selective modification requires a robust protecting group strategy, and among the most reliable is the use of an isopropylidene acetal to mask the vicinal 2' and 3'-hydroxyls.
While 2',3'-O-Isopropylideneadenosine is a widely recognized and utilized intermediate, its corresponding derivative, 2',3'-O-Isopropylideneinosine , serves as a crucial and versatile building block for a distinct class of therapeutic agents based on the inosine scaffold.[4][5] Inosine and its analogs are of significant interest for their potential antineoplastic, virostatic, and immunosuppressive properties.[5]
This guide provides an in-depth technical review of this compound for researchers, scientists, and drug development professionals. We will objectively compare its synthetic utility, provide detailed experimental protocols, and present supporting data for its application in creating next-generation therapeutics. The primary route to this valuable compound is through the enzymatic deamination of its adenosine precursor, a process that offers high selectivity and mild reaction conditions.[4][6]
Synthesis: A Chemoenzymatic Approach
The most efficient and common pathway to this compound begins with the chemical protection of adenosine, followed by a highly specific enzymatic conversion. This two-step process is favored for its high yield and purity, avoiding harsh chemical reagents that could compromise the integrity of the nucleoside core.
Part 1: Synthesis of the Precursor, 2',3'-O-Isopropylideneadenosine
The initial step involves the acid-catalyzed reaction of adenosine with 2,2-dimethoxypropane, which acts as both a reagent and a water scavenger, to form the protective isopropylidene acetal.[3][7] This protection is critical as it renders the 5'-hydroxyl group as the primary site for subsequent chemical modifications.[3]
-
Reaction Setup: In a dry 500 mL round-bottom flask, suspend adenosine (1.0 eq) in anhydrous acetone (approx. 10 mL per gram of adenosine).
-
Reagent Addition: To the suspension, add 2,2-dimethoxypropane (1.2 eq).
-
Catalysis: Cool the mixture to 0 °C in an ice bath. Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.2 eq) to the stirred suspension. The choice of an acid catalyst is crucial for protonating the acetone, facilitating the nucleophilic attack by the ribose hydroxyls.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. The reaction progress should be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate:methanol, 9:1 v/v) until the starting adenosine spot is consumed (typically 2-12 hours).
-
Quenching: Once complete, neutralize the acid by adding solid sodium bicarbonate (NaHCO₃) and stirring for 30 minutes. This step is vital to prevent acid-catalyzed deprotection during workup.
-
Workup: Filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by silica gel column chromatography or recrystallization to afford pure 2',3'-O-Isopropylideneadenosine as a white crystalline powder.
Part 2: Enzymatic Deamination to this compound
The conversion of the adenosine derivative to the inosine derivative is elegantly achieved using the enzyme Adenosine Deaminase (ADA).[4][6] This biocatalytic step is highly specific for the deamination of the adenine base to hypoxanthine, without affecting the protecting group or the ribose moiety. This method is superior to chemical deamination (e.g., using nitrous acid), which often leads to side products and requires more stringent purification.
-
Substrate Preparation: Prepare a stock solution of 2',3'-O-Isopropylideneadenosine in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4). A small amount of DMSO may be used to aid solubility.
-
Enzyme Preparation: Prepare a fresh solution of Adenosine Deaminase (ADA) in the same cold buffer immediately before use.
-
Reaction Setup: In a temperature-controlled reaction vessel (e.g., 25-37°C), add the substrate solution.
-
Initiation: Initiate the reaction by adding the ADA solution. The enzyme's active site specifically recognizes the adenosine moiety, even with the bulky isopropylidene group on the ribose, and catalyzes the hydrolytic deamination.[4]
-
Reaction Monitoring: Monitor the reaction's progress by observing the decrease in absorbance at 265 nm, which corresponds to the conversion of the adenosine derivative to its inosine counterpart.[6] Alternatively, aliquots can be analyzed by High-Performance Liquid Chromatography (HPLC) to precisely quantify substrate consumption and product formation.[6]
-
Workup and Purification: Once the reaction is complete, the enzyme can be denatured and precipitated by adding a cold organic solvent (e.g., ethanol or acetonitrile) or by heat treatment. After centrifugation to remove the precipitated enzyme, the supernatant containing this compound can be concentrated and purified using standard chromatographic techniques (e.g., reverse-phase HPLC).
Caption: Chemoenzymatic synthesis of this compound.
Application as a Core Synthetic Intermediate
The primary value of this compound lies in its role as a versatile precursor for more complex inosine analogs.[4] With the 2' and 3' positions blocked, synthetic chemists can perform regioselective modifications with high precision, primarily at the 5'-hydroxyl group.
Workflow: Modification of the 5'-Hydroxyl Group
A common and critical modification is the activation of the 5'-hydroxyl group to facilitate nucleophilic substitution. This allows for the introduction of a wide range of functionalities, such as azides (precursors to amines), halogens, or other groups essential for biological activity.
This protocol is adapted from the tosylation of the adenosine analog and is a standard procedure for activating the 5'-hydroxyl group.
-
Reaction Setup: Dissolve this compound (1 eq) in anhydrous pyridine in a dry flask under an inert atmosphere (e.g., argon). Pyridine serves as both the solvent and an acid scavenger.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. The tosyl group is an excellent leaving group, making the 5' position highly susceptible to nucleophilic attack in a subsequent step.
-
Reaction: Stir the mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5'-O-tosyl product can then be purified by silica gel column chromatography. This activated intermediate is now ready for nucleophilic displacement reactions.
Caption: General workflow for synthesizing nucleoside analogs.
Comparative Analysis of Biological Activity
While direct biological activity data for this compound is limited, its importance is validated by the potent activity of the final compounds synthesized from it and related precursors.[8] The isopropylidene group itself generally renders the nucleoside inactive, as it prevents the necessary phosphorylation by cellular kinases. Its role is to facilitate synthesis, after which it is removed to yield the active drug.
Below is a comparison of the anticancer and antiviral activities of notable nucleoside analogs whose syntheses rely on the isopropylidene protection strategy.
Table 1: Comparative Anticancer Activity of Nucleoside Analogs
(Data represents final, deprotected drug products derived from protected precursors)
| Drug | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Vidarabine | CCRF-HSB-2 | Human Leukemia | ~34.9 | [9] |
| Cladribine | Hairy Cell Leukemia | B-lymphocyte | Not specified | [1] |
| Fludarabine | Chronic Lymphocytic Leukemia | B-lymphocyte | Not specified | [9] |
| Clofarabine | Various | Leukemia | Potent activity | [1] |
| Forodesine | T-cell Acute Lymphoblastic Leukemia | T-lymphocyte | Potent PNP inhibitor | [1] |
| Converted from 9.3 µg/mL |
Table 2: Comparative Antiviral Activity of Nucleoside Analogs
(Data represents final, deprotected drug products or intermediates)
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Vidarabine | Herpes Simplex Virus (HSV) | Vero | ~34.9 | [9] |
| 2',3'-isopropylidene-5-iodouridine | HIV-1 | CEM-ss | ~15 | [10] |
| 2-Chloro-2',3'-dideoxyadenosine | HIV | T4+ Lymphocytes | ~20 | [10] |
| Converted from 9.3 µg/mL |
Protocols for Biological Evaluation
To assess the efficacy of novel nucleoside analogs synthesized from this compound, standardized in vitro assays are essential.
Experimental Protocol: Cytotoxicity (MTT) Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells (e.g., CCRF-CEM) into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the final, deprotected nucleoside analog in the culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting viability against compound concentration.
Experimental Protocol: Antiviral (Plaque Reduction) Assay[9]
This assay determines the concentration of a compound that reduces the number of viral plaques by 50% (EC50).
-
Cell Seeding: Plate a monolayer of host cells (e.g., Vero cells for HSV) in 6-well plates.
-
Virus & Compound Incubation: Prepare serial dilutions of the test compound. Mix these dilutions with a known titer of the virus and incubate for 1 hour at 37°C.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After a 1-2 hour adsorption period, remove the inoculum and add an overlay medium (e.g., containing methylcellulose) to restrict viral spread to adjacent cells, thus forming localized plaques.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.
-
Visualization & Counting: Fix the cells with formalin and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration relative to a virus-only control. The EC50 value is determined from the dose-response curve.
Conclusion
This compound stands as a testament to the power of strategic chemical protection in modern drug discovery. While it may not possess significant intrinsic biological activity, its role as a stable, versatile, and precisely modifiable intermediate is indispensable. Through efficient chemoenzymatic synthesis from its adenosine precursor, researchers gain access to a key building block for developing novel inosine-based therapeutics. The ability to selectively functionalize the 5' position opens the door to a vast chemical space of potential antiviral and anticancer agents. The protocols and comparative data provided in this guide serve as a foundational resource for scientists aiming to harness the synthetic power of this compound in their research and development endeavors.
References
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ChemRxiv. (2021). 2',3'-protected nucleotides as building blocks for enzymatic de novo RNA synthesis. Available at: [Link]
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PubChem. (n.d.). 2',3'-Isopropylideneadenosine. Available at: [Link]
- Chu, C. K., et al. (2002). Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides. Journal of Medicinal Chemistry.
-
Novotny, L., et al. (2000). Inosine and 2'-deoxyinosine and Their Synthetic Analogues: Lipophilicity in the Relation to Their Retention in Reversed-Phase Liquid Chromatography and the Stability Characteristics. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Schramm, V. L. (2011). Transition States, Analogues and Drug Development. PMC - NIH. Available at: [Link]
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Barros, S. M. T. V., et al. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2,3′-Dideoxynucleoside Derivatives. Molecules - NIH. Available at: [Link]
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Giliarova, O., et al. (2023). Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1. MDPI. Available at: [Link]
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- 5. Inosine and 2'-deoxyinosine and their synthetic analogues: lipophilicity in the relation to their retention in reversed-phase liquid chromatography and the stability characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2',3'-O-Isopropylideneinosine
As researchers dedicated to advancing drug development, our responsibility extends beyond the benchtop to include the safe and compliant management of all chemical reagents. This guide provides a detailed, experience-driven framework for the proper disposal of 2',3'-O-Isopropylideneinosine, a key protected nucleoside intermediate. Adherence to these protocols is not merely a matter of regulatory compliance; it is a cornerstone of a robust safety culture that protects laboratory personnel, the community, and the environment.
This document moves beyond a simple checklist, delving into the causal logic behind each procedural step. By understanding the "why," we empower scientists to make informed, safe decisions in all aspects of chemical handling.
Part 1: Hazard Assessment and Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. This assessment forms the basis of all subsequent handling and disposal decisions.
While the specific toxicological properties of this compound have not been exhaustively investigated, it is prudent to handle it with the same high degree of caution afforded to all nucleoside analogs, a class of compounds known for potential biological activity.[1][2] Safety Data Sheets (SDS) for closely related compounds, such as 2',3'-O-Isopropylideneadenosine, indicate that it is not classified as a hazardous substance under OSHA's 2012 Hazard Communication Standard (29 CFR 1910.1200).[3] However, this classification primarily pertains to acute toxicity, flammability, and reactivity, and does not grant permission for indiscriminate disposal.
The foundational principle of laboratory safety dictates that all chemical waste, regardless of its formal hazard classification, must be disposed of through a designated chemical waste stream unless explicitly approved for sewer or regular trash disposal by your institution's Environmental Health & Safety (EHS) office.[4][5]
Data Presentation: Hazard & Handling Summary
| Parameter | Guideline/Specification | Source(s) |
| OSHA Hazard Classification | Not considered hazardous under 29 CFR 1910.1200 (based on close analog data). | [3] |
| Primary Routes of Exposure | Inhalation (dust), Skin Contact, Eye Contact, Ingestion. | [3] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields or goggles; chemical-resistant gloves (e.g., nitrile); lab coat. | [3][6][7] |
| Engineering Controls | Handle in a well-ventilated area. A chemical fume hood is recommended for weighing or transferring powder to minimize dust inhalation.[1] | [1] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [3] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
Part 2: The Core Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for managing this compound waste from the point of generation to its readiness for collection. This workflow is designed to be a self-validating system, ensuring compliance and safety at each stage.
Experimental Protocols: Waste Segregation and Containerization
-
Identify and Segregate Waste Streams: The first and most critical step is segregation. Never mix different types of chemical waste unless directed by your EHS office. For this compound, you will encounter three primary waste streams.
-
Solid Waste: Unused or expired pure compound, and contaminated consumables such as weighing paper, gloves, and bench paper.
-
Liquid Waste: Solutions containing dissolved this compound. This stream must be further segregated based on the solvent (e.g., non-halogenated organic, halogenated organic, aqueous).[5]
-
Sharps Waste: Contaminated needles, syringes, or broken glassware.
-
-
Select Appropriate Waste Containers: Container integrity is paramount to preventing leaks and exposures.
-
All waste containers must be in good condition, free of cracks or deterioration, and made of a material compatible with the waste.[4] For instance, acids and bases should not be stored in metal containers.[8]
-
Containers must have a secure, tight-fitting screw cap to prevent spills and evaporation.[4] Food-grade containers (e.g., mayonnaise jars) are strictly prohibited for hazardous waste storage.[4]
-
For sharps, use only designated, puncture-proof sharps containers.[9]
-
-
Properly Label Waste Containers: Clear and accurate labeling is a strict regulatory requirement and is crucial for the safety of all personnel who will handle the container.
-
According to the Environmental Protection Agency (EPA), every hazardous waste container must be labeled with the words "Hazardous Waste."[10][11]
-
The label must clearly identify all chemical constituents by their full name (no abbreviations or formulas) and approximate percentages.
-
A hazard warning, such as a pictogram or NFPA diamond, should also be included to indicate the nature of the hazard (e.g., flammable, corrosive).[11]
-
Attach the label to the container before adding any waste.
-
-
Accumulate Waste in a Satellite Accumulation Area (SAA): The EPA allows for the temporary collection of hazardous waste in the laboratory at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][12]
-
The SAA must be under the direct control of laboratory personnel.[8]
-
Keep waste containers securely capped at all times, except when actively adding waste.[4]
-
Do not overfill containers; leave at least 10% headspace (about one inch) to allow for expansion.[4]
-
Once a container is full, it must be moved to the central waste storage area within three days.[4]
-
Part 3: Disposal Pathways and Decision Logic
The specific disposal path for this compound depends on its physical form and what it has contaminated. The following diagram illustrates the decision-making process for routing waste into the correct stream.
Mandatory Visualization: Disposal Decision Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. 2′,3′-O-Isopropylidenadenosin 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. acs.org [acs.org]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
